4-((2-Chlorobenzyl)thio)-2-(o-tolyl)pyrazolo[1,5-a]pyrazine
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Description
Scientific Research Applications
Chemical Synthesis and Green Chemistry
The synthesis of complex pyrazolo[1,5-a]pyrazine derivatives, like 4-((2-Chlorobenzyl)thio)-2-(o-tolyl)pyrazolo[1,5-a]pyrazine, often involves multi-component reactions (MCRs) that can be optimized under green chemistry protocols. For example, the use of homogeneous catalysts in the synthesis of pyrazolo derivatives offers advantages such as mild reaction conditions, high yields, and compliance with green chemistry principles due to cleaner reaction profiles and the use of water as a solvent (Khazaei et al., 2015). This approach underscores the importance of sustainable practices in the synthesis of heterocyclic compounds.
Anticancer and Antimicrobial Properties
Research into pyrazolo[1,5-a]pyrazine derivatives also extends to their bioactivity, including their potential as anticancer and antimicrobial agents. Novel fluoro-substituted benzo[b]pyran derivatives, structurally similar to pyrazolo[1,5-a]pyrazines, have demonstrated significant anti-lung cancer activity, highlighting the therapeutic potential of this chemical class (Hammam et al., 2005). Similarly, the synthesis of novel heterocyclic compounds containing a sulfonamido moiety has shown promising antibacterial activities, suggesting a broad spectrum of bioactivity for these compounds (Azab et al., 2013).
Antitumor Activity
The compound 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, closely related to the chemical structure , has shown marked inhibition against human lung adenocarcinoma and gastric cancer cell lines, indicating the antitumor activity of pyrazolo[1,5-a]pyrazine derivatives (Liu et al., 2020). This suggests that modifications of the pyrazolo[1,5-a]pyrazine core could yield potent anticancer agents.
Properties
IUPAC Name |
4-[(2-chlorophenyl)methylsulfanyl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3S/c1-14-6-2-4-8-16(14)18-12-19-20(22-10-11-24(19)23-18)25-13-15-7-3-5-9-17(15)21/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYAFZRDBMICMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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